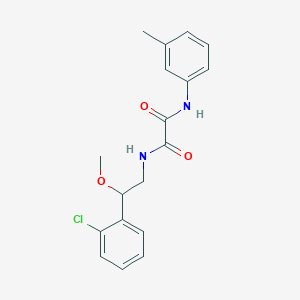

N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(m-tolyl)oxalamide

Description

N1-(2-(2-Chlorophenyl)-2-methoxyethyl)-N2-(m-tolyl)oxalamide is an oxalamide derivative featuring a 2-chlorophenyl group at the N1-position (attached to a methoxyethyl chain) and an m-tolyl (3-methylphenyl) group at the N2-position. While direct data on this compound are unavailable in the provided evidence, its structural features align with oxalamides studied for antiviral activity, flavor enhancement, and enzyme modulation . The oxalamide scaffold (-NHC(O)C(O)NH-) is a common motif in medicinal and industrial chemistry due to its versatility in accommodating diverse substituents, which tune physicochemical and biological properties.

Properties

IUPAC Name |

N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-(3-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3/c1-12-6-5-7-13(10-12)21-18(23)17(22)20-11-16(24-2)14-8-3-4-9-15(14)19/h3-10,16H,11H2,1-2H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLLUSZPHWWJQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CC=C2Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(m-tolyl)oxalamide typically involves the reaction of 2-(2-chlorophenyl)-2-methoxyethylamine with m-tolyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product. The resulting oxalamide is then purified by recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of alcohols and amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(m-tolyl)oxalamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Antiviral Oxalamides

Key examples include:

Key Observations :

- Halogenated Aryl Groups : The 2-chlorophenyl group in the target compound differs from the 4-chlorophenyl in compounds. Ortho-substitution may sterically hinder interactions with viral targets compared to para-substitution .

- Methoxyethyl vs. Heterocycles : The methoxyethyl chain in the target compound lacks the heterocyclic moieties (e.g., thiazole, piperidine) seen in derivatives, which are critical for binding to viral proteins like CD4 .

Flavor-Enhancing Oxalamides

Oxalamides such as S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) are authorized as umami flavoring agents with high safety margins:

Key Observations :

- Aromatic vs. Aliphatic Substituents : The target compound’s m-tolyl group (methylphenyl) contrasts with S336’s pyridinyl-ethyl group. Pyridinyl groups enhance flavor potency by interacting with taste receptors (hTAS1R1/hTAS1R3), whereas alkylaryl groups like m-tolyl may lack this affinity .

- 16.100) undergo hydrolysis and oxidative metabolism without saturating pathways, suggesting the target compound’s methoxyethyl and m-tolyl groups may follow similar detoxification routes .

Enzyme-Modulating Oxalamides

Substituents influence interactions with metabolic enzymes:

Key Observations :

Key Observations :

Biological Activity

N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(m-tolyl)oxalamide is an organic compound belonging to the oxalamide class. It features a unique combination of functional groups, including a chlorophenyl group, a methoxyethyl group, and a tolyl group, which contribute to its biological activity and potential applications in various fields such as chemistry, biology, and medicine.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis typically involves the reaction of 2-(2-chlorophenyl)-2-methoxyethylamine with m-tolyl isocyanate under reflux conditions in a solvent like dichloromethane. The resulting compound is purified through recrystallization or column chromatography, ensuring high purity for subsequent biological testing.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets and pathways. It may modulate enzyme activity or receptor binding, leading to alterations in cellular functions. Research indicates potential activities such as:

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, indicating potential use as an antimicrobial agent.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting metabolic pathways involved in tumor growth.

Case Studies and Research Findings

- Antimicrobial Testing : In a study evaluating the antimicrobial efficacy of several oxalamides, this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be within the range of 32-128 µg/mL for various strains.

- Anticancer Studies : A recent investigation into the anticancer properties revealed that this compound induced apoptosis in human cancer cell lines. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, showing a notable increase in early and late apoptotic cells upon treatment with the compound at concentrations ranging from 10-50 µM.

- Enzyme Inhibition : Research focusing on enzyme interactions highlighted that this compound acts as an inhibitor for specific enzymes involved in cancer metabolism, potentially leading to reduced energy production in cancer cells.

Comparative Analysis

To understand the uniqueness of this compound compared to similar oxalamides, a comparison table is provided below:

| Compound Name | Structure Features | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| This compound | Chlorophenyl, Methoxyethyl, Tolyl groups | Antimicrobial, Anticancer | 32-128 |

| N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(p-tolyl)oxalamide | Similar but with p-tolyl group | Moderate antimicrobial | 64-256 |

| N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(o-tolyl)oxalamide | Similar but with o-tolyl group | Low antimicrobial activity | >256 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(m-tolyl)oxalamide, and what reaction conditions are critical for yield optimization?

- Methodological Answer : Synthesis typically involves a multi-step approach:

- Step 1 : Coupling of 2-(2-chlorophenyl)-2-methoxyethylamine with oxalyl chloride to form the oxalamide intermediate.

- Step 2 : Reaction with m-toluidine under basic conditions (e.g., triethylamine in DMF or THF) to introduce the m-tolyl group .

- Critical Conditions : Temperature control (0–5°C during acyl chloride formation), anhydrous solvents, and stoichiometric ratios (1:1.2 amine-to-oxalyl chloride) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include the methoxy singlet (~δ 3.3 ppm), aromatic protons from chlorophenyl (δ 7.2–7.5 ppm), and m-tolyl methyl (δ 2.3 ppm). Absence of –NH or –OH peaks confirms complete amidation .

- IR : Stretching bands for amide C=O (~1650–1680 cm⁻¹) and aromatic C–Cl (~550 cm⁻¹) .

- Purity : HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold .

Q. What preliminary assays are recommended to screen its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

- Solubility : Use phosphate-buffered saline (PBS) at pH 7.4 to assess bioavailability limitations .

Advanced Research Questions

Q. How can contradictory data on its biological activity across studies be resolved?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with reference inhibitors .

- Compound Degradation : Perform stability studies (HPLC monitoring under physiological pH/temperature) to rule out decomposition .

- Cellular Context : Use isogenic cell lines to isolate target-specific effects vs. off-target interactions .

Q. What strategies optimize its metabolic stability without compromising activity?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., –CF₃) on the m-tolyl ring to reduce cytochrome P450-mediated oxidation .

- Prodrug Approach : Mask the methoxy group as a phosphate ester to enhance aqueous solubility and enzymatic activation .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with metabolic enzymes like CYP3A4 .

Q. How does the chlorophenyl moiety influence its binding affinity in molecular docking studies?

- Methodological Answer :

- Docking Workflow :

Prepare the protein structure (PDB ID: e.g., 1M17 for EGFR) using Schrödinger Suite.

Perform grid generation around the ATP-binding site.

Compare docking scores (ΔG) of the parent compound vs. chloro-substituted analogs .

- Key Interactions : The 2-chloro group engages in hydrophobic contacts with Leu788 and π-stacking with Phe723 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.